m-PEG4-Succinimidylcarbonat

Übersicht

Beschreibung

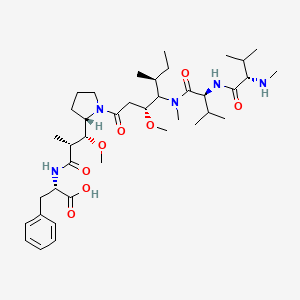

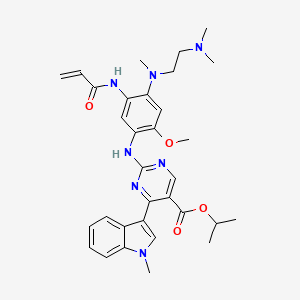

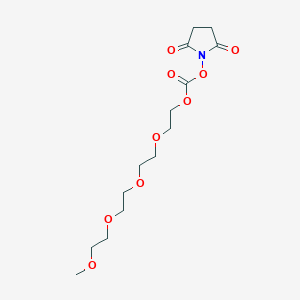

M-PEG4-succinimidyl carbonate is a non-cleavable linker for bio-conjugation . It contains a NHS group and a -CH3 group linked through a linear PEG chain . It is a novel and potent PEG Linker .

Molecular Structure Analysis

The molecular formula of m-PEG4-succinimidyl carbonate is C14H23NO9 . Its exact mass is 349.1373 and its molecular weight is 349.34 . It contains a NHS group and a -CH3 group linked through a linear PEG chain .Chemical Reactions Analysis

M-PEG4-succinimidyl carbonate has been used in the PEGylation of peptides and proteins . The reactivity of amylin with methoxy polyethylene glycol succinimidyl carbonate has been investigated . The reaction occurred within a few minutes and resulted in at least four detectable products with distinct kinetic phases .Physical and Chemical Properties Analysis

The molecular weight of m-PEG4-succinimidyl carbonate is 349.3 . Its chemical formula is C14H23NO9 . The elemental analysis shows that it contains C, 48.14; H, 6.64; N, 4.01; O, 41.22 .Wissenschaftliche Forschungsanwendungen

Biokonjugation

m-PEG4-Succinimidylcarbonat wird häufig bei der Entwicklung von Biokonjugaten für die gezielte Wirkstoffabgabe und bildgebende Verfahren eingesetzt {svg_1}. Seine einzigartigen chemischen Eigenschaften ermöglichen die Bildung stabiler Amidbindungen zwischen der PEG-Kette und den primären Aminogruppen des Zielmoleküls {svg_2}.

Verbesserte pharmakokinetische Profile

Die resultierenden Biokonjugate aus this compound weisen verbesserte pharmakokinetische Profile auf {svg_3}. Dies bedeutet, dass Medikamente effizienter und effektiver abgegeben werden können, was zu besseren Behandlungsergebnissen führt {svg_4}.

Verbesserte Zielfähigkeit

Mit this compound entwickelte Biokonjugate haben eine verbesserte Zielfähigkeit {svg_5}. Dies ermöglicht eine präzisere Abgabe von Medikamenten an bestimmte Zellen oder Gewebe, reduziert Nebenwirkungen und verbessert die Patientenergebnisse {svg_6}.

Reduzierte Toxizität

Im Vergleich zum freien Medikament weisen Biokonjugate, die mit this compound hergestellt werden, eine verringerte Toxizität auf {svg_7}. Dies macht Behandlungen für Patienten sicherer und kann zu weniger Nebenwirkungen führen {svg_8}.

Oberflächenmodifizierung von Nanopartikeln

This compound wurde bei der Oberflächenmodifizierung von Nanopartikeln eingesetzt {svg_9}. Dies kann die Biokompatibilität dieser Partikel verbessern und sie für den Einsatz in medizinischen Anwendungen besser geeignet machen {svg_10}.

Oberflächenmodifizierung von Medizinprodukten

Neben Nanopartikeln kann this compound auch zur Modifizierung der Oberflächen von Medizinprodukten verwendet werden {svg_11}. Dies kann die Biokompatibilität dieser Geräte verbessern und die Immunantwort reduzieren, wodurch sie für den Einsatz bei Patienten sicherer werden {svg_12}.

Dies sind nur einige der vielen potenziellen Anwendungen von this compound in der wissenschaftlichen Forschung. Es ist eine vielseitige Verbindung mit einem breiten Anwendungsspektrum im Bereich der pharmazeutischen Forschung und Entwicklung {svg_13}.

Wirkmechanismus

Target of Action

m-PEG4-succinimidyl carbonate is primarily used as a linker for bio-conjugation . Its primary targets are amine nucleophiles , which are common in biological molecules such as proteins and peptides.

Mode of Action

The compound contains a succinimidyl carbonate group , which is a good leaving group . This group reacts with amine nucleophiles, forming a covalent bond and releasing a molecule of carbon dioxide . The remaining PEG chain is then linked to the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by m-PEG4-succinimidyl carbonate depend on the specific target molecule. The primary effect is the addition of aPEG chain to the target, which can alter its properties such as solubility, stability, and immunogenicity .

Pharmacokinetics

Pegylation (the process of attaching peg chains to molecules) is known to improve thebioavailability of drugs by increasing their solubility and stability, reducing their immunogenicity, and slowing their clearance from the body .

Result of Action

The primary result of m-PEG4-succinimidyl carbonate’s action is the PEGylation of the target molecule . This can have various effects depending on the specific target, but generally results in improved drug properties as mentioned above .

Action Environment

The action of m-PEG4-succinimidyl carbonate can be influenced by various environmental factors. For example, the reaction with amine nucleophiles is likely to be affected by factors such as pH and temperature . Additionally, the stability of the compound may be affected by storage conditions .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

m-PEG4-succinimidyl carbonate is a PEG linker containing a succinimidyl carbonate group . The succinimidyl carbonate group is a good leaving group and commonly reacts with amine nucleophiles . This property allows m-PEG4-succinimidyl carbonate to interact with various biomolecules, such as proteins and enzymes, that contain amine groups .

Cellular Effects

The cellular effects of m-PEG4-succinimidyl carbonate are primarily related to its role as a linker in bioconjugation . By linking drugs or other active molecules to specific targeting molecules, m-PEG4-succinimidyl carbonate can influence cell function by directing the active molecules to specific cellular targets

Molecular Mechanism

The molecular mechanism of action of m-PEG4-succinimidyl carbonate is based on its ability to form stable, covalent bonds with amine-containing molecules . This is due to the presence of the succinimidyl carbonate group, which reacts readily with amines to form amide bonds . This allows m-PEG4-succinimidyl carbonate to link various biomolecules together, enabling the creation of complex structures such as antibody-drug conjugates .

Temporal Effects in Laboratory Settings

The temporal effects of m-PEG4-succinimidyl carbonate in laboratory settings are largely dependent on the specific conditions of the experiment. As a stable, non-cleavable linker, m-PEG4-succinimidyl carbonate is expected to maintain its structure over time under typical experimental conditions . The long-term effects of m-PEG4-succinimidyl carbonate on cellular function in in vitro or in vivo studies have not been extensively reported.

Metabolic Pathways

The metabolic pathways involving m-PEG4-succinimidyl carbonate are not well-documented. As a synthetic molecule, m-PEG4-succinimidyl carbonate is not expected to participate directly in natural metabolic pathways. It may influence these pathways indirectly through its role in delivering active molecules to specific cellular targets .

Transport and Distribution

The transport and distribution of m-PEG4-succinimidyl carbonate within cells and tissues are likely to be influenced by the molecules it is conjugated to. The PEG chain in m-PEG4-succinimidyl carbonate may enhance the solubility and stability of the conjugated molecules, potentially influencing their distribution within cells and tissues .

Subcellular Localization

The subcellular localization of m-PEG4-succinimidyl carbonate is expected to depend on the specific molecules it is conjugated to. By linking active molecules to specific targeting molecules, m-PEG4-succinimidyl carbonate can direct these molecules to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHQKIQOBVMTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)